molecular formula C15H18F3N B1406819 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1425335-36-9

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B1406819
CAS No.: 1425335-36-9
M. Wt: 269.3 g/mol
InChI Key: VEIHWZUVVXQSBG-UHFFFAOYSA-N
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Description

7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclohexane ring fused to a partially saturated isoquinoline system. The trifluoromethyl (-CF₃) group at the 7'-position confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound is of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, given its structural resemblance to bioactive spirocycles reported in kinase-targeting studies .

Properties

IUPAC Name

7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHWZUVVXQSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. Photoredox catalysis is one of the mechanisms by which the trifluoromethyl group is introduced, involving the generation of trifluoromethyl radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] with related spirocyclic isoquinoline derivatives:

Compound Name Spiro Ring Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] Cyclohexane 7'-CF₃ 257.3 (est.) High lipophilicity; potential kinase inhibitor scaffold
7'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Cyclopropane 7'-Cl 205.7 (CAS 885269-29-4) Electron-withdrawing Cl; smaller spiro ring increases strain
7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] Cyclohexane 7'-F 219.3 (CAS 1266894-81-8) Enhanced metabolic stability; lower steric bulk vs. CF₃
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Cyclopropane 6'-OCH₃ 191.2 (CAS 885269-27-2) Electron-donating methoxy; altered electronic profile for H-bond interactions
7'-Methyl-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] Cyclohexane 7'-CH₃; 2'-SO₂C₆H₄CH₃ 369.5 (CAS 1425335-80-3) Tosyl group adds steric bulk; potential intermediate for functionalization
1'-Oxo-3'-phenyl-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile Cyclopropane 1'-oxo; 3'-Ph; 6'-CN 399.4 (est.) Electron-withdrawing CN; spirocyclopropane enhances rigidity

Structural and Electronic Comparisons

  • Spiro Ring Size: Cyclohexane (6-membered) spiro rings (e.g., target compound) adopt chair conformations, offering flexibility and reduced ring strain compared to cyclopropane (3-membered) analogs . Cyclobutane-containing analogs (e.g., 7'-(Trifluoromethyl)-spiro[cyclobutane-1,4'-isoquinoline]) balance strain and flexibility but are less common in the literature .
  • Substituent Effects: Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of CF₃ enhances resistance to oxidative metabolism and improves membrane permeability . Methoxy (-OCH₃): Electron-donating groups like OCH₃ may enhance solubility but reduce lipophilicity, limiting blood-brain barrier penetration .

Biological Activity

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] is a synthetic compound notable for its unique spirocyclic structure and the presence of a trifluoromethyl group. This molecular configuration is believed to enhance its biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: 7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
  • CAS Number: 1425335-36-9
  • Molecular Formula: C15H18F3N
  • Molecular Weight: 269.31 g/mol

The biological activity of this compound is thought to arise from its interaction with various molecular targets. The trifluoromethyl group may enhance lipophilicity and binding affinity to specific enzymes and receptors, which can lead to modulation of their activity.

Potential Targets:

  • Enzymes: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptors: It may bind to neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Antitumor Activity

Research has indicated that spirocyclic compounds exhibit significant antitumor properties. For instance, studies have shown that derivatives of isoquinoline structures can induce apoptosis in cancer cells through various pathways including:

  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

A study demonstrated that 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. Preliminary studies indicate:

  • Reduction of Oxidative Stress : The compound may reduce oxidative damage in neuronal cells.
  • Modulation of Neurotransmitter Release : It could potentially influence the release of dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Case Studies

StudyFindings
Study on Antitumor ActivityDemonstrated cytotoxic effects on breast and lung cancer cell lines.Supports the potential use of the compound in cancer therapy.
Neuroprotection AssessmentShowed reduced oxidative stress markers in neuronal cultures.Suggests a role in protecting against neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetics of 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] remain under investigation. Key parameters include:

  • Absorption : Investigated through oral and intravenous routes.
  • Distribution : The trifluoromethyl group may enhance tissue penetration.
  • Metabolism : Likely involves liver enzymes; further studies are needed to clarify metabolic pathways.
  • Excretion : Predominantly via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 2
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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